molecular formula C12H12BrClN2O2 B12850359 tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B12850359
M. Wt: 331.59 g/mol
InChI Key: MFZYIHBYPHJCAV-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the halogenation of a pyrrolo[2,3-b]pyridine precursor. The process may include the following steps:

    Halogenation: Introduction of bromine and chlorine atoms to the pyrrolo[2,3-b]pyridine core.

    Esterification: Formation of the tert-butyl ester group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery and development. Its unique heterocyclic framework allows it to interact with biological targets effectively.

  • Anticancer Activity : Research indicates that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
  • Neuroprotective Effects : There is evidence suggesting that compounds with similar structures may provide neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis of Bioactive Molecules

tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a versatile intermediate in the synthesis of various bioactive molecules. Its bromine and chlorine substituents allow for further functionalization through nucleophilic substitution reactions.

  • Functionalization : The halogen atoms can be replaced with other functional groups, leading to the development of new compounds with enhanced biological activities or altered pharmacokinetics .

Material Science

Beyond its biological applications, this compound has potential uses in material science.

  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific properties. Its ability to form stable bonds can lead to materials with improved thermal and mechanical stability .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrrolopyridine derivatives. Researchers synthesized a series of compounds similar to this compound and evaluated their cytotoxicity against various cancer cell lines. Results indicated that specific modifications to the pyrrolopyridine structure significantly enhanced anticancer activity, suggesting a promising avenue for drug development .

Case Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, researchers tested several pyrrolopyridine derivatives for their ability to protect neuronal cells from oxidative stress. The results demonstrated that certain derivatives exhibited significant protective effects, potentially paving the way for new treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
  • tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
  • tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Uniqueness

tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Biological Activity

tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and drug development due to its potential biological activities. This compound features a unique structural framework that includes both bromine and chlorine substituents, which are known to influence its reactivity and biological interactions.

  • Molecular Formula : C₁₃H₁₄BrClN₂O₂
  • Molecular Weight : 345.62 g/mol
  • CAS Number : 1234616-42-2

Research indicates that this compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors. Notably:

  • Fibroblast Growth Factor Receptors (FGFRs) : The compound acts as an inhibitor of FGFRs (FGFR1, FGFR2, FGFR3), which are implicated in various cancers. By binding to the ATP-binding site of these receptors, it inhibits their kinase activity, thereby preventing downstream signaling pathways that promote cell proliferation and survival .

Biological Activities

The compound has demonstrated a range of biological activities in various studies:

  • Anticancer Activity :
    • In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer cells . The mechanism involves the disruption of FGFR-mediated signaling pathways.
  • Antimicrobial Properties :
    • Preliminary investigations suggest potential antimicrobial effects against several bacterial strains, although specific data on its efficacy against pathogens like Mycobacterium tuberculosis are still emerging .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit vascular endothelial growth factor (VEGF) and other enzymes involved in angiogenesis, further supporting its potential as an anticancer agent .

Research Findings

Recent studies have expanded on the biological implications of this compound. Key findings include:

StudyFindings
Demonstrated inhibition of FGFRs leading to reduced cell proliferation in cancer cells.
Identified antimicrobial activity against Mycobacterium tuberculosis with varying degrees of effectiveness based on structural analogs.
Explored the compound's role as a precursor in developing pharmaceuticals targeting various diseases.

Case Studies

Several case studies highlight the compound's potential applications:

  • Case Study 1 : A study investigating the effects of FGFR inhibitors in breast cancer models found that treatment with this compound significantly reduced tumor growth and increased apoptosis markers .
  • Case Study 2 : In a high-throughput screening for novel antimycobacterial agents, compounds similar to tert-butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine were found to exhibit promising activity against resistant strains of Mycobacterium tuberculosis .

Properties

IUPAC Name

tert-butyl 5-bromo-3-chloropyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZYIHBYPHJCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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